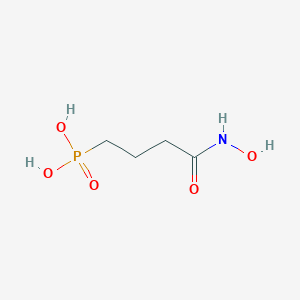

N-Hydroxy-4-phosphonobutanamide

Description

Structure

3D Structure

Properties

CAS No. |

146086-80-8 |

|---|---|

Molecular Formula |

C4H10NO5P |

Molecular Weight |

183.10 g/mol |

IUPAC Name |

[4-(hydroxyamino)-4-oxobutyl]phosphonic acid |

InChI |

InChI=1S/C4H10NO5P/c6-4(5-7)2-1-3-11(8,9)10/h7H,1-3H2,(H,5,6)(H2,8,9,10) |

InChI Key |

AKXSFRVADDCWTF-UHFFFAOYSA-N |

SMILES |

C(CC(=O)NO)CP(=O)(O)O |

Canonical SMILES |

C(CC(=O)NO)CP(=O)(O)O |

Other CAS No. |

146086-80-8 |

Synonyms |

4PBH N-hydroxy-4-phosphonobutanamide |

Origin of Product |

United States |

Enzyme Inhibition Profiles and Mechanisms of N Hydroxy 4 Phosphonobutanamide

Inhibition of Triosephosphate Isomerase (TIM)

Triosephosphate isomerase (TIM) is a crucial enzyme in the glycolytic pathway, responsible for the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP) to D-glyceraldehyde-3-phosphate (G3P). drugbank.com Due to its central role in energy metabolism, TIM is a target for the development of inhibitors.

Research has highlighted the potential of N-Hydroxy-4-phosphonobutanamide as an inhibitor of TIM from parasitic organisms. Glycolysis is the sole source of energy for the parasite Plasmodium falciparum, which causes malaria, making its glycolytic enzymes, including TIM, attractive targets for antimalarial drug design. psu.edu Similarly, glycolytic enzymes in Trypanosoma brucei, the parasite responsible for African trypanosomiasis, are considered significant targets for therapeutic intervention. nih.govnih.gov The investigation into inhibitors like N-Hydroxy-4-phosphonobutanamide is part of a broader effort to design drugs that can selectively target parasitic enzymes over their human counterparts. psu.edunih.gov

N-Hydroxy-4-phosphonobutanamide functions as a competitive inhibitor of Trypanosoma brucei triosephosphate isomerase (TIM). nih.govnih.gov This mode of inhibition means the compound directly competes with the substrate for binding to the enzyme's active site. The structure of the enzyme-inhibitor complex determined through X-ray crystallography confirms that the inhibitor occupies the active site of the enzyme. nih.govnih.gov Studies on TIM from various sources, such as chicken muscle, have established that the enzyme typically follows simple Michaelis-Menten kinetics, providing a baseline for understanding how competitive inhibitors can disrupt its function. nih.gov

Molecular Mechanism of Enzyme Binding and Inactivation

The inhibitory action of N-Hydroxy-4-phosphonobutanamide is rooted in its specific molecular interactions within the enzyme's active site, leading to conformational states that prevent catalysis.

Structural analysis of the complex between T. brucei TIM and N-Hydroxy-4-phosphonobutanamide reveals precise interactions. nih.govnih.gov The hydroxamyl group of the inhibitor is crucial for its binding, forming hydrogen bonds with the side chains of three key amino acid residues in the active site: Asparagine 11 (Asn 11), Lysine 13 (Lys 13), and Histidine 95 (His 95). nih.govnih.gov Furthermore, the three methylene (B1212753) units of the inhibitor's carbon chain are involved in nonpolar interactions with the side chain of Isoleucine 172 (Ile 172), a residue located on the enzyme's flexible loop. nih.govnih.gov Notably, there are no observed interactions between the inhibitor and the primary catalytic base of the enzyme, Glutamate 167 (Glu 167). nih.govnih.gov This is significant because Glu 167 is the residue responsible for abstracting a proton from the substrate during the normal catalytic cycle. nih.gov

| Inhibitor Moiety | Enzyme Residue | Interaction Type | Reference |

|---|---|---|---|

| Hydroxamyl Group | Asn 11 | Hydrogen Bond | nih.govnih.gov |

| Hydroxamyl Group | Lys 13 | Hydrogen Bond | nih.govnih.gov |

| Hydroxamyl Group | His 95 | Hydrogen Bond | nih.govnih.gov |

| Methylene Units | Ile 172 | Nonpolar Interaction | nih.govnih.gov |

| Inhibitor | Glu 167 (Catalytic Base) | No Interaction Observed | nih.govnih.gov |

A remarkable feature of the binding of N-Hydroxy-4-phosphonobutanamide to T. brucei TIM is its effect on the enzyme's conformation. The inhibitor binds to the active site while the flexible loop (containing Ile 172) is locked in a completely open conformation due to crystal packing forces. nih.govnih.gov This is a highly unusual binding mode, as in at least eight other documented complexes of TIM with various inhibitors, the flexible loop is observed in a "closed" state over the active site. nih.govnih.gov This open-loop binding demonstrates that closure of this flexible loop is not an absolute prerequisite for a ligand to bind to the active site. nih.govnih.gov

| Structural Feature | Observation | Significance | Reference |

|---|---|---|---|

| Flexible Loop Conformation | Remains in an "open" state upon inhibitor binding. | Contrasts with the typical "closed" conformation seen with other inhibitors. | nih.govnih.gov |

| Anion-Binding Site | Shifted by 1.5 Ångströms. | Indicates an altered mode of binding for the phosphonate (B1237965) group. | nih.govnih.gov |

| P-CH₂ Bond Conformation | Not forced into an eclipsed conformation. | Unique among phosphonate inhibitors of TIM studied. | nih.govnih.gov |

Lack of Sufficient Data Precludes a Detailed Analysis of N-Hydroxy-4-phosphonobutanamide's Effect on Bone-Resorption Enzymes

Despite a comprehensive search of scientific literature and databases, there is a significant lack of available research specifically detailing the enzyme inhibition profiles and mechanisms of N-Hydroxy-4-phosphonobutanamide concerning bone-resorption enzymes, particularly alkaline phosphatase. While general information on the compound exists, including its registration in chemical databases, specific studies investigating its inhibitory activity against alkaline phosphatase, including kinetic data such as IC50 or Ki values, could not be located.

The initial request for an article structured around the inhibition of bone-resorption enzymes by N-Hydroxy-4-phosphonobutanamide, including a comparative analysis with other inhibitors, cannot be fulfilled with the required scientific accuracy and detail due to the absence of primary research on this specific topic.

General research into inhibitors of alkaline phosphatase has identified various other compounds, such as bisphosphonates and certain heterocyclic molecules, that demonstrate inhibitory effects on this enzyme. For instance, studies on bisphosphonates like alendronate and pamidronate have shown they can inhibit bone-specific alkaline phosphatase activity. Similarly, various pyrazole (B372694) and diarylsulfonamide derivatives have been identified as potent inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). However, no such data is currently available for N-Hydroxy-4-phosphonobutanamide.

Without dedicated studies on the interaction between N-Hydroxy-4-phosphonobutanamide and alkaline phosphatase, any attempt to generate the requested article, including data tables and a comparative analysis, would be speculative and not based on established scientific findings. Further research is required to elucidate the potential role of N-Hydroxy-4-phosphonobutanamide as an inhibitor of bone-resorption enzymes.

Structure Activity Relationships Sar of N Hydroxy 4 Phosphonobutanamide and Its Derivatives

Elucidating Key Structural Features for Enzyme Inhibition

The inhibitory prowess of N-Hydroxy-4-phosphonobutanamide is intrinsically linked to its unique molecular architecture. The hydroxamate group is a well-established zinc-binding motif, crucial for chelating the catalytic zinc ion present in the active site of many metalloproteinases. This interaction is a primary determinant of the compound's inhibitory activity.

The phosphonate (B1237965) group, a bioisostere of a carboxylate, provides an additional anchoring point within the enzyme's active site. Its tetrahedral geometry and the presence of acidic protons allow for the formation of strong hydrogen bonds with key amino acid residues, further stabilizing the enzyme-inhibitor complex. The butane (B89635) linker provides the necessary flexibility for the hydroxamate and phosphonate groups to adopt an optimal conformation for binding.

Impact of Functional Group Modifications on Potency and Selectivity

Systematic modifications of the N-Hydroxy-4-phosphonobutanamide scaffold have provided valuable insights into its SAR. Research into related N-hydroxybutanamide derivatives has shown that alterations to the core structure can significantly impact both potency and selectivity. nih.gov

For instance, the introduction of various substituents on the carbon backbone can influence the compound's interaction with the enzyme's binding pockets. The nature and position of these substituents can either enhance or diminish inhibitory activity, depending on the specific enzyme target.

While specific data on a wide range of N-Hydroxy-4-phosphonobutanamide derivatives is not extensively available in the public domain, studies on analogous hydroxamate-based inhibitors provide a strong basis for predicting the effects of such modifications. nih.gov For example, increasing the lipophilicity of the molecule by adding aromatic or aliphatic side chains can enhance binding to hydrophobic pockets within the enzyme's active site, often leading to increased potency. However, such modifications can also affect selectivity, as different metalloproteinases have distinct active site topographies.

The table below illustrates the inhibitory activity of some N-hydroxybutanamide derivatives against various matrix metalloproteinases (MMPs), highlighting the impact of structural modifications.

| Compound | R Group | MMP-2 IC₅₀ (µM) | MMP-9 IC₅₀ (µM) | MMP-14 IC₅₀ (µM) |

| 1 | H | >10 | >10 | >10 |

| 2 | 4-iodophenylamino | 1.5 | 1.0 | 1.0 |

| 3 | 4-methoxyphenylamino | >10 | >10 | >10 |

| 4 | 3,4-dichlorophenylamino | >10 | >10 | >10 |

Data adapted from a study on N¹-hydroxy-N⁴-phenylbutanediamide derivatives, which share the N-hydroxybutanamide core. nih.gov

Stereochemical Considerations in Enzyme Binding

Stereochemistry plays a critical role in the biological activity of many small molecules, and N-Hydroxy-4-phosphonobutanamide is no exception. While the parent compound itself is achiral, the introduction of substituents on the butane linker can create chiral centers. The absolute configuration of these centers can have a profound impact on how the inhibitor fits into the three-dimensional space of the enzyme's active site.

Enzymes are chiral macromolecules, and their binding pockets are stereospecific. Therefore, one enantiomer of a chiral inhibitor will typically exhibit significantly higher potency than the other. This is because the "correct" enantiomer can form more favorable interactions with the amino acid residues lining the active site, leading to a more stable enzyme-inhibitor complex. Although specific stereochemical studies on N-Hydroxy-4-phosphonobutanamide derivatives are limited in publicly accessible literature, the principles of stereospecificity are fundamental to its potential as a selective inhibitor.

Computational and Structure-Based Approaches to SAR

To further rationalize the experimental SAR data and to guide the design of more potent and selective inhibitors, computational methods are invaluable tools.

Molecular Docking and Dynamics Simulations

Molecular docking studies can predict the preferred binding mode of N-Hydroxy-4-phosphonobutanamide and its derivatives within the active site of a target enzyme. nih.gov These simulations provide insights into the specific hydrogen bonding and hydrophobic interactions that stabilize the enzyme-inhibitor complex. For example, docking can reveal how the hydroxamate group coordinates with the catalytic zinc ion and how the phosphonate group interacts with specific amino acid residues.

Molecular dynamics simulations can then be used to study the dynamic behavior of the enzyme-inhibitor complex over time, providing a more realistic picture of the binding event and helping to estimate the binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govperiodikos.com.br By analyzing a dataset of N-Hydroxy-4-phosphonobutanamide derivatives with their corresponding inhibitory activities, a QSAR model can be developed.

These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with inhibitory potency. Once a robust QSAR model is established, it can be used to predict the activity of novel, untested derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Preclinical Pharmacological Evaluation and Therapeutic Potential of N Hydroxy 4 Phosphonobutanamide

Preclinical Therapeutic Target Identification and Validation

Triosephosphate Isomerase (TIM) as a Target in Parasitic Diseases

Triosephosphate isomerase (TIM) is a crucial enzyme in the glycolytic pathway, which is the primary source of energy for many parasitic organisms. nih.gov A deficiency in TIM can lead to a severe multisystem disorder, highlighting its importance for survival. nih.gov This makes TIM a promising target for the development of antiparasitic drugs. The inhibition of this enzyme could disrupt the parasite's energy metabolism, leading to its death.

N-Hydroxy-4-phosphonobutanamide has been identified as a competitive inhibitor of TIM in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov Structural studies have revealed that the inhibitor binds to the active site of the enzyme. nih.gov Specifically, the hydroxamyl group of N-Hydroxy-4-phosphonobutanamide forms hydrogen bonds with the amino acid residues Asn 11, Lys 13, and His 95 of the enzyme. nih.gov This interaction blocks the normal function of TIM, disrupting the glycolytic pathway and ultimately harming the parasite.

Bone-Resorption Enzymes (e.g., Alkaline Phosphatase) as Targets

Alkaline phosphatase (ALP) is an enzyme that is highly expressed in bone tissue and plays a critical role in bone mineralization. nih.gov It functions by increasing the local concentration of inorganic phosphate (B84403) and reducing the concentration of extracellular pyrophosphate, an inhibitor of mineral formation. nih.gov The tissue-nonspecific isozyme of ALP (TNAP) is particularly important for bone calcification. nih.gov Dysregulation of bone remodeling, where bone resorption exceeds formation, can lead to conditions like osteoporosis. southtees.nhs.uk Therefore, enzymes involved in bone turnover, such as ALP, are considered therapeutic targets for bone-related diseases. southtees.nhs.uknih.gov

While the direct inhibitory effects of N-Hydroxy-4-phosphonobutanamide on bone-resorption enzymes like alkaline phosphatase are not extensively detailed in the provided information, its structural similarity to phosphonate (B1237965) compounds suggests potential interactions. Phosphonates are known to have effects on bone metabolism.

In Vitro and In Vivo Efficacy Studies in Preclinical Models

Evaluation of Antiparasitic Efficacy

The efficacy of N-Hydroxy-4-phosphonobutanamide as an antiparasitic agent has been evaluated in preclinical studies. As a known inhibitor of Trypanosoma brucei triosephosphate isomerase, its potential to combat parasitic infections is under investigation. nih.gov While specific data from in vitro and in vivo efficacy studies against various parasites is not fully detailed in the provided results, the established mechanism of action provides a strong rationale for its antiparasitic activity. nih.gov Further research, including in vitro and in vivo studies in preclinical models, would be necessary to fully understand its antiparasitic potential, similar to the evaluation of other novel antiparasitic compounds. mdpi.com

Assessment of Activity in Bone Resorption Models

Preclinical evaluation of compounds affecting bone metabolism often involves the use of bone explant cultures, which provide a model where bone cells are maintained in their natural three-dimensional environment. nih.gov These models allow for the study of both bone formation and resorption. nih.gov While specific data on the activity of N-Hydroxy-4-phosphonobutanamide in bone resorption models is not available in the provided search results, such models would be crucial for assessing its potential effects on bone metabolism. The evaluation would likely involve measuring markers of bone turnover, such as bone-specific alkaline phosphatase. southtees.nhs.uk

Preclinical Pharmacological Characterization

The preclinical pharmacological characterization of N-Hydroxy-4-phosphonobutanamide has primarily focused on its interaction with its molecular target, triosephosphate isomerase. X-ray crystallography studies have detailed the binding of this competitive inhibitor to the enzyme from Trypanosoma brucei. nih.gov These studies show that the inhibitor binds to the active site, with the hydroxamyl group forming key hydrogen bonds with specific amino acid residues. nih.gov This detailed structural information is invaluable for understanding its mechanism of action and for any future drug design and optimization efforts. Further pharmacological characterization would involve a broader range of studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Target Engagement and Selectivity Profiling

N-Hydroxy-4-phosphonobutanamide has been identified in pharmacological databases, with predictive models suggesting its potential interaction with key metabolic enzymes. While comprehensive experimental data on its target engagement and selectivity remains limited, computational predictions offer initial insights into its pharmacological profile.

One identified potential target for N-Hydroxy-4-phosphonobutanamide is Triosephosphate isomerase. drugbank.com This enzyme plays a crucial role in glycolysis and gluconeogenesis by catalyzing the interconversion of dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde-3-phosphate (G3P). drugbank.com However, the specific pharmacological action of N-Hydroxy-4-phosphonobutanamide on this enzyme has not been experimentally determined. drugbank.com

Table 1: Predicted CYP450 Inhibition Profile for N-Hydroxy-4-phosphonobutanamide

| CYP Isoform | Predicted Inhibitory Activity |

| CYP2C9 | Non-inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP3A4 | Non-inhibitor |

Data based on computational predictions. drugbank.com

It is important to note that these findings are based on in silico models and await experimental validation to confirm the affinity and selectivity of N-Hydroxy-4-phosphonobutanamide for its presumed target and to verify its interaction with CYP enzymes and other potential off-target proteins.

Investigation of Mechanism-Based Inhibition in Preclinical Contexts

Mechanism-based inhibition is a critical aspect of preclinical drug assessment, as it involves the enzymatic conversion of a drug to a reactive metabolite that can irreversibly inactivate the enzyme. nih.govresearchgate.net This can lead to significant drug-drug interactions, as the restoration of enzymatic activity requires the synthesis of new enzyme, a process that is independent of the inhibitor's concentration. nih.gov The phenomenon is characterized by its time- and concentration-dependent nature, as well as its reliance on the presence of cofactors like NADPH. doi.org

Despite the importance of evaluating this toxicological endpoint, a review of available scientific literature and pharmacological databases did not yield any specific preclinical studies investigating the potential of N-Hydroxy-4-phosphonobutanamide to act as a mechanism-based inhibitor of any enzyme systems, including cytochrome P450 isoenzymes. Therefore, there is no reported evidence to suggest that N-Hydroxy-4-phosphonobutanamide undergoes metabolic activation to a reactive species that would lead to time-dependent inactivation of its target or metabolizing enzymes. Further experimental studies would be required to definitively determine the presence or absence of mechanism-based inhibitory properties for this compound.

Advanced Research Methodologies and Future Directions

Crystallographic Studies of Enzyme-Inhibitor Complexes

Crystallographic studies have been pivotal in elucidating the structural basis of the interaction between N-Hydroxy-4-phosphonobutanamide and its target enzyme, triosephosphate isomerase (TPI).

The three-dimensional structure of N-Hydroxy-4-phosphonobutanamide in complex with triosephosphate isomerase from Trypanosoma brucei, the parasite responsible for African sleeping sickness, was determined using X-ray crystallography to a resolution of 2.84 Å. nih.govrcsb.org This high-resolution structural data, accessible via the Protein Data Bank (PDB ID: 1TSI), provides a detailed atomic-level view of the enzyme-inhibitor complex. rcsb.org The analysis revealed that the inhibitor binds as a competitive inhibitor at the active site of the dimeric enzyme. nih.gov A notable observation was that full occupancy of the inhibitor was found in only one of the two active sites of the homodimer, a phenomenon attributed to crystal packing forces locking the enzyme's flexible loop in a specific conformation. nih.govnih.gov

Table 1: Crystallographic Data for TPI-N-Hydroxy-4-phosphonobutanamide Complex

| Parameter | Value |

|---|---|

| PDB ID | 1TSI |

| Enzyme Source | Trypanosoma brucei |

| Method | X-ray Diffraction |

| Resolution | 2.84 Å |

| R-Value | 0.115 (Observed) |

The binding of N-Hydroxy-4-phosphonobutanamide to trypanosomal TPI displays several unusual and insightful features when compared to other TPI-inhibitor complexes. nih.govnih.gov

Hydrogen Bonding and Nonpolar Interactions: The inhibitor's hydroxamyl group is anchored in the active site through hydrogen bonds with the side chains of key amino acid residues: Asparagine 11 (Asn 11), Lysine 13 (Lys 13), and Histidine 95 (His 95). nih.govnih.gov Additionally, the three methylene (B1212753) groups of the inhibitor's backbone engage in nonpolar interactions with Isoleucine 172 (Ile 172), a residue located on the enzyme's flexible loop. nih.gov

"Open" Loop Conformation: A significant finding is that the inhibitor binds while the flexible loop (residues 168-174), which typically closes over the active site upon substrate binding, remains in a fully "open" conformation. nih.govnih.gov This contrasts with the "closed" loop conformation observed in numerous other TPI-ligand structures and suggests a different mechanism of interaction. nih.gov

Shifted Anion-Binding Site: The study revealed a 1.5 Å shift in the position of the anion-binding site compared to other TPI complexes. nih.govnih.gov

Unstrained Conformation: Unlike other phosphonate (B1237965) inhibitors, N-Hydroxy-4-phosphonobutanamide is not forced into a strained, eclipsed conformation around its P-CH2 bond by the enzyme. nih.govnih.gov

These structural details provide a precise blueprint of the molecular interactions governing the inhibition of TPI by this compound.

Table 2: Key Interacting Residues in the TPI Active Site

| Inhibitor Moiety | Interacting Enzyme Residue | Interaction Type |

|---|---|---|

| Hydroxamyl Group | Asn 11, Lys 13, His 95 | Hydrogen Bond |

| Methylene Units | Ile 172 | Nonpolar |

Spectrophotometric and Biochemical Assays for Enzyme Activity and Inhibition

The inhibitory effect of N-Hydroxy-4-phosphonobutanamide on triosephosphate isomerase is quantified using spectrophotometric and biochemical assays. A standard method involves a coupled-enzyme assay that monitors the catalytic activity of TPI. abcam.com The assay follows the conversion of dihydroxyacetone phosphate (B84403) (DHAP) to D-glyceraldehyde 3-phosphate (G3P). abcam.com The G3P produced is then used by a second enzyme, glycerol-3-phosphate dehydrogenase, in a reaction that consumes NADH. The rate of TPI activity is therefore directly proportional to the rate of NADH oxidation, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm. abcam.comnih.gov

To determine the inhibitory potency of N-Hydroxy-4-phosphonobutanamide, its effect on the reaction rate is measured. The assay is performed with a fixed concentration of the enzyme and substrate in the presence of varying concentrations of the inhibitor. The resulting data allows for the calculation of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the inhibitor's efficacy.

Development of Novel N-Hydroxy-4-phosphonobutanamide Analogs for Enhanced Efficacy and Specificity

The detailed structural information obtained from crystallographic studies serves as a foundation for a rational drug design project aimed at developing novel analogs of N-Hydroxy-4-phosphonobutanamide. nih.gov The goal is to create new compounds with improved inhibitory power (efficacy) and a higher selectivity for the parasite enzyme over the human counterpart (specificity). The significant structural differences between the TPI enzymes of trypanosomes and humans, particularly in regions away from the active site, provide opportunities for designing selective inhibitors. nih.govresearchgate.net

The unusual binding mode of N-Hydroxy-4-phosphonobutanamide, particularly the "open" loop conformation, presents a unique template. nih.gov Researchers can design analogs that exploit this specific conformation, potentially leading to compounds that are highly selective for the trypanosomal enzyme. By modifying the backbone or functional groups of the parent compound, new analogs can be synthesized to optimize interactions with the target enzyme, aiming for tighter binding or irreversible inhibition. While the literature contains studies on other TPI inhibitor analogs like phosphoglycolohydroxamate, the specific development of N-Hydroxy-4-phosphonobutanamide analogs remains a focused area of research. nih.gov

Integration of Computational and Experimental Approaches in Drug Discovery

Modern drug discovery increasingly relies on the synergy between computational and experimental methods. In the study of N-Hydroxy-4-phosphonobutanamide and its target, TPI, this integration is crucial.

Computational techniques, such as molecular docking and molecular dynamics simulations, are used to predict how potential inhibitors will bind to the enzyme's active site. nih.gov These in silico models can screen large libraries of virtual compounds to identify promising candidates for synthesis and laboratory testing. nih.gov The predicted binding energy and interaction patterns can help prioritize compounds that are most likely to be effective inhibitors.

These computational predictions are then validated through experimental methods. The most promising candidates are synthesized and evaluated using the biochemical assays described previously to measure their actual inhibitory activity. nih.gov For the most potent inhibitors, X-ray crystallography is employed to solve the precise 3D structure of the enzyme-inhibitor complex. nih.gov This experimental structure provides definitive proof of the binding mode and reveals atomic-level details that are often impossible to predict with computation alone. The experimental findings, such as the unexpected "open" loop conformation seen with N-Hydroxy-4-phosphonobutanamide, are then used to refine and improve the underlying computational models, creating a feedback loop that accelerates the discovery of more effective and selective drugs. nih.govnih.gov

Emerging Research Avenues for N-Hydroxy-4-phosphonobutanamide in Targeted Therapies

The primary research focus for N-Hydroxy-4-phosphonobutanamide is in the development of targeted therapies against trypanosomatid parasites, including Trypanosoma brucei and Leishmania mexicana. nih.govresearchgate.netnih.gov These organisms rely heavily on glycolysis for energy production, making the glycolytic enzyme TPI an attractive drug target. nih.gov Because the compound shows potent inhibition of the parasite's TPI, it serves as a lead compound for designing new drugs to treat diseases such as African sleeping sickness and leishmaniasis. nih.govnih.gov

Emerging research avenues are centered on exploiting the documented structural differences between the parasite and human TPI enzymes to achieve high selectivity. nih.govresearchgate.net The goal is to develop a therapy that is lethal to the parasite while having minimal effect on the human host. The unique binding characteristics of N-Hydroxy-4-phosphonobutanamide provide a critical starting point for this targeted approach. nih.gov Future work will likely involve the synthesis and testing of novel analogs designed to maximize these differences, potentially leading to a new class of anti-parasitic agents.

Q & A

Q. How can researchers optimize the synthesis of N-Hydroxy-4-phosphonobutanamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as reaction temperature, solvent polarity, and stoichiometry of reagents. For example, low-temperature conditions (e.g., 0°C in CH₂Cl₂) can minimize side reactions, as demonstrated in analogous syntheses of N-hydroxyamide derivatives . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity, while monitoring intermediates via TLC ensures reaction progression. Key parameters to optimize include:

-

Reaction time : Extended durations may increase hydrolysis risks.

-

Base selection : Et₃N is effective for deprotonation but may require strict anhydrous conditions.

-

Workup protocols : Sequential washing with NaHCO₃ and brine removes acidic impurities .

- Data Table :

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions | |

| Solvent | CH₂Cl₂ | High solubility | |

| Purification Method | Column chromatography | >95% purity |

Q. What analytical techniques are critical for confirming the structural integrity of N-Hydroxy-4-phosphonobutanamide?

- Methodological Answer : Multimodal characterization is essential:

- ¹H/¹³C NMR : Identifies proton environments (e.g., phosphonate P=O groups) and carbon backbone integrity. For example, a singlet at δ ~10 ppm in ¹H NMR confirms the N-hydroxy group .

- IR Spectroscopy : Detects functional groups (e.g., O–H stretch ~3200 cm⁻¹, P=O stretch ~1250 cm⁻¹) .

- HRMS (ESI) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass ± 2 ppm) .

- Elemental Analysis : Confirms C, H, N, and P content within ±0.4% theoretical values .

Q. How does the phosphonate group in N-Hydroxy-4-phosphonobutanamide influence its reactivity compared to carboxylate analogs?

- Methodological Answer : The phosphonate group enhances hydrolytic stability and metal-chelating capacity compared to carboxylates. For instance, phosphonates resist enzymatic degradation in biological systems, making them suitable for enzyme inhibition studies. Computational studies (e.g., DFT calculations) can quantify bond dissociation energies, revealing stronger P–O vs. C–O bonds . Experimental validation includes comparing reaction kinetics with carboxylate analogs under acidic/basic conditions .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in studies involving N-Hydroxy-4-phosphonobutanamide?

- Methodological Answer : Contradictions often arise from instrumental variability or sample degradation. Steps to address this include:

- Cross-validation : Replicate experiments using independent techniques (e.g., NMR vs. X-ray crystallography).

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.01 ppm for HRMS calibration) and statistical significance (p < 0.05) .

- Sample stability assays : Monitor compound integrity under storage conditions (e.g., 4°C vs. −20°C) via periodic HPLC analysis .

Q. How can computational modeling aid in understanding the mechanism of action of N-Hydroxy-4-phosphonobutanamide in biological systems?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., metalloproteases), while MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity, guiding rational design .

Q. What protocols ensure reproducibility in biological assays testing N-Hydroxy-4-phosphonobutanamide's activity?

- Methodological Answer : Standardize assay conditions:

-

Positive/Negative Controls : Include known inhibitors (e.g., BHA for antioxidant assays) and solvent blanks .

-

Dose-Response Curves : Use ≥6 concentrations (e.g., 1–100 µM) with triplicate measurements to calculate IC₅₀ values.

-

Data Reporting : Adhere to MIAME guidelines for metadata (e.g., cell line passage number, assay temperature) .

- Data Table :

| Assay Parameter | Standardized Protocol | Reference |

|---|---|---|

| Cell Viability | MTT assay, 24-h incubation | |

| Enzyme Inhibition | Pre-incubation (30 min) | |

| Antioxidant Activity | DPPH radical scavenging |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.